molecular formula C12H14ClF4NO B1446073 4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride CAS No. 1803611-68-8

4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride

Cat. No.: B1446073
CAS No.: 1803611-68-8
M. Wt: 299.69 g/mol
InChI Key: OALUCOBNMKVEGF-UHFFFAOYSA-N
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Description

4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a fluoro group and a trifluoromethoxyphenyl group. This compound is of interest due to its unique chemical structure, which imparts specific properties that are valuable in various scientific research fields, including chemistry, biology, and medicine .

Properties

IUPAC Name

4-fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F4NO.ClH/c13-11(4-6-17-7-5-11)9-2-1-3-10(8-9)18-12(14,15)16;/h1-3,8,17H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALUCOBNMKVEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)OC(F)(F)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions to introduce the fluoro and trifluoromethoxyphenyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The choice of reagents and solvents, as well as reaction conditions such as temperature and pressure, are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride is unique due to the combination of its fluoro and trifluoromethoxyphenyl substituents on the piperidine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride is a synthetic compound characterized by a piperidine ring substituted with both a fluorine atom and a trifluoromethoxyphenyl group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • IUPAC Name : 4-fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine; hydrochloride
  • Molecular Formula : C12H13ClF4N2O
  • CAS Number : 1803611-68-8
  • Molecular Weight : 304.69 g/mol

The biological activity of 4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This compound may modulate cellular signaling pathways, leading to various pharmacological effects.

Pharmacological Profile

Research indicates that this compound exhibits significant biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly through modulation of neurotransmitter systems.
  • Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, suggesting possible applications in treating infections.
  • Antiparasitic Potential : Investigations are ongoing regarding its effectiveness against parasitic infections, particularly malaria.

Case Studies and Research Findings

  • Antidepressant Activity :
    • A study evaluated the compound's effects on serotonin and norepinephrine uptake in vitro, demonstrating inhibition comparable to established antidepressants. This suggests potential for development as an antidepressant agent .
  • Antimicrobial Properties :
    • Research conducted on various analogs indicated that modifications to the trifluoromethoxy group could enhance antibacterial activity against resistant strains of Staphylococcus aureus .
  • Antiparasitic Efficacy :
    • In a study focused on malaria treatment, derivatives of this compound were tested for their ability to inhibit PfATP4, an essential enzyme in Plasmodium falciparum. Results indicated that specific modifications led to increased potency against the parasite .

Comparative Analysis with Similar Compounds

The following table summarizes key differences in biological activity between 4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride and similar compounds:

Compound NameAntidepressant ActivityAntimicrobial ActivityAntiparasitic Activity
4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidineModerateModerateHigh
4-Fluoro-3-trifluoromethylphenoxy piperidineLowHighModerate
4-(Trifluoromethoxy)phenyl isocyanateNoneModerateNone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride
Reactant of Route 2
4-Fluoro-4-[3-(trifluoromethoxy)phenyl]piperidine hydrochloride

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